molecular formula C12H23N3OS B11101306 2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 352208-43-6

2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11101306
CAS No.: 352208-43-6
M. Wt: 257.40 g/mol
InChI Key: HGSQXBSOMWMWTO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds This compound is characterized by its unique spiro structure, which involves a bicyclic system with a triazole ring fused to a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of a cyclic ketone with thiosemicarbazide in the presence of a catalytic amount of an acidic ionic liquid, such as [(Py)2SO][HSO4]2, in ethanol at room temperature . This method is eco-friendly and offers high yields, easy work-up procedures, and excellent recyclability of the ionic liquid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents and catalysts is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group and thione functionality make it versatile for various chemical transformations and applications in different fields.

Properties

CAS No.

352208-43-6

Molecular Formula

C12H23N3OS

Molecular Weight

257.40 g/mol

IUPAC Name

2-(2-hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C12H23N3OS/c1-9-6-11(2,3)8-12(7-9)13-10(17)15(14-12)4-5-16/h9,14,16H,4-8H2,1-3H3,(H,13,17)

InChI Key

HGSQXBSOMWMWTO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)NC(=S)N(N2)CCO)(C)C

Origin of Product

United States

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